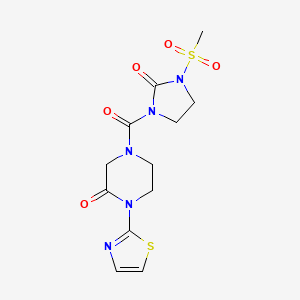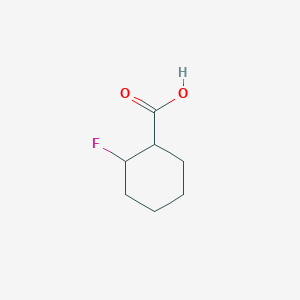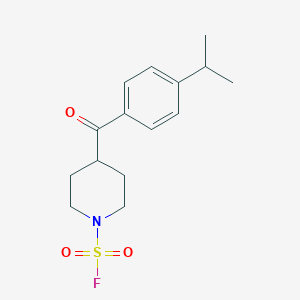![molecular formula C15H12FN3S B2396726 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione CAS No. 440322-32-7](/img/no-structure.png)
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research as a tool to study the epidermal growth factor receptor (EGFR) signaling pathway.
作用機序
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This binding prevents the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has been shown to have significant biochemical and physiological effects in various types of cancer cells. Inhibition of EGFR signaling by 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione leads to decreased cell proliferation, increased apoptosis, and reduced angiogenesis. Furthermore, 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has several advantages as a tool for scientific research. It is a highly specific inhibitor of EGFR tyrosine kinase activity, which allows for precise modulation of the signaling pathway. 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, there are also limitations associated with the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. Additionally, the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione may not accurately reflect the effects of EGFR inhibition in vivo, as it does not take into account the complex interactions between the tumor microenvironment and the immune system.
将来の方向性
There are several future directions for the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione in scientific research. One potential direction is the development of more specific inhibitors of EGFR tyrosine kinase activity that do not have off-target effects. Additionally, the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione in combination with other targeted therapies may improve the efficacy of cancer treatment. Finally, further research is needed to better understand the complex interactions between EGFR signaling and the tumor microenvironment, which may provide new targets for cancer therapy.
合成法
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzylamine with 2-chloro-4,5-dimethoxybenzoic acid to form an intermediate, which is then reacted with thiourea to yield 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione. The purity of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione can be increased using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has been widely used in scientific research to study the EGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways. This inhibition has been shown to have therapeutic potential in various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione involves the reaction of 4-fluorobenzylamine with 2-chloro-3-formylquinazoline followed by cyclization with thiourea.", "Starting Materials": [ "4-fluorobenzylamine", "2-chloro-3-formylquinazoline", "thiourea" ], "Reaction": [ "4-fluorobenzylamine is reacted with 2-chloro-3-formylquinazoline in the presence of a base such as potassium carbonate to form the intermediate 4-[(4-fluorophenyl)methylamino]-3-formylquinazoline.", "The intermediate is then cyclized with thiourea in the presence of a catalyst such as copper sulfate to form the final product, 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione." ] } | |
CAS番号 |
440322-32-7 |
製品名 |
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione |
分子式 |
C15H12FN3S |
分子量 |
285.34 |
IUPAC名 |
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H12FN3S/c16-11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20) |
InChIキー |
CHWSEMMNBNNBCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



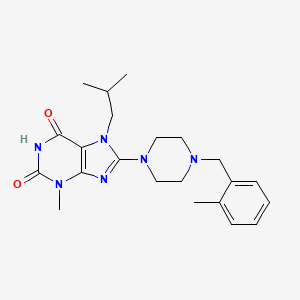
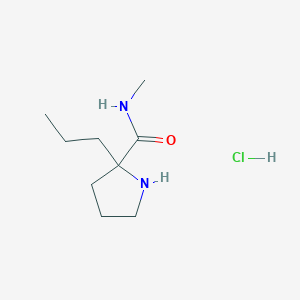
![7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396646.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2396647.png)
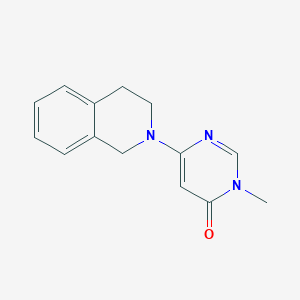
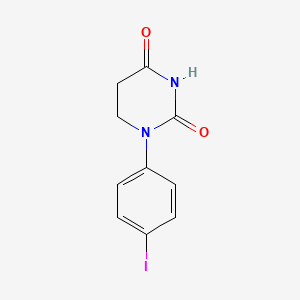
![2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2396651.png)
![2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2396652.png)
